molecular formula C16H26O3 B14614794 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate CAS No. 58147-98-1

1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate

Cat. No.: B14614794
CAS No.: 58147-98-1
M. Wt: 266.38 g/mol
InChI Key: JGNPKICUJXCNFM-UHFFFAOYSA-N
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Description

1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is a chemical compound that features a cyclopentadiene ring attached to an octanyl group, which is further linked to an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate typically involves the reaction of cyclopenta-1,3-diene with an octanyl halide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

  • 1-(Cyclopenta-1,3-dien-1-yl)propan-2-yl ethyl carbonate
  • Cyclopenta-1,3-dien-1-ol
  • 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate

Comparison: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is unique due to its longer alkyl chain (octanyl group) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer alkyl chain may enhance its solubility in non-polar solvents and affect its interaction with biological membranes.

Properties

CAS No.

58147-98-1

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1-cyclopenta-1,3-dien-1-yloctan-2-yl ethyl carbonate

InChI

InChI=1S/C16H26O3/c1-3-5-6-7-12-15(19-16(17)18-4-2)13-14-10-8-9-11-14/h8-10,15H,3-7,11-13H2,1-2H3

InChI Key

JGNPKICUJXCNFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1=CC=CC1)OC(=O)OCC

Origin of Product

United States

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